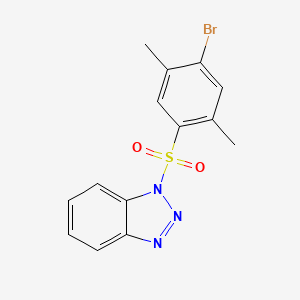

1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole

説明

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a heterocyclic compound characterized by a benzotriazole core substituted with a sulfonyl group attached to a 4-bromo-2,5-dimethylphenyl ring. Its molecular formula is C₁₅H₁₃BrN₂O₂S, with a molecular weight of 365.245 g/mol . The dimethyl substituents on the benzene ring contribute to steric bulk, influencing reactivity and solubility.

This compound is structurally analogous to other sulfonyl-substituted benzotriazoles, which are widely used in organic synthesis as activating agents, ligands, or intermediates in pharmaceutical chemistry. However, its unique bromo-dimethylphenyl substituent distinguishes it from simpler derivatives.

特性

IUPAC Name |

1-(4-bromo-2,5-dimethylphenyl)sulfonylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O2S/c1-9-8-14(10(2)7-11(9)15)21(19,20)18-13-6-4-3-5-12(13)16-17-18/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRVIQBRPZZVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of more efficient catalysts or reagents.

化学反応の分析

1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.

Coupling Reactions: The benzotriazole moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydride or potassium carbonate for nucleophilic substitutions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

作用機序

The mechanism of action of 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzotriazole moiety can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

類似化合物との比較

Table 1: Structural and Physical Properties of Selected Benzotriazole Derivatives

Key Observations :

- Compared to nitroimidazole-substituted benzotriazoles , the target lacks a nitro group but includes a bromine atom, which may reduce biological activity but improve stability.

Spectroscopic and Analytical Data

- IR Spectroscopy: Target compound: Expected S=O stretches at 1350–1150 cm⁻¹ and C-Br at 550–650 cm⁻¹. Nitroimidazole derivatives : Show NO₂ stretches at 1539 and 1330 cm⁻¹.

- ¹H NMR :

- Target compound: Aromatic protons (δ 7.3–8.1 ppm), methyl groups (δ ~2.3 ppm), and sulfonyl-linked protons (δ 4.8–3.9 ppm) .

生物活性

1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzotriazoles, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C17H17BrN2O2S

- Molecular Weight : 393.3 g/mol

- CAS Number : 873586-92-6

The compound's structure includes a brominated aromatic ring and a sulfonamide group, which are crucial for its biological activity.

The biological activity of 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases and phosphatases that play critical roles in cell signaling and proliferation.

- Antimicrobial Activity : Research indicates that benzotriazole derivatives exhibit antimicrobial properties. The sulfonyl group enhances the compound's ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth .

Biological Activity Summary

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial properties of various benzotriazole derivatives highlighted that 1-(4-bromo-2,5-dimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy .

- Anticancer Research : In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involved the disruption of key signaling pathways that regulate cell cycle progression.

Q & A

Q. How can bibliometric analysis improve the rigor of literature reviews on this compound?

- Methodological Answer : Use tools like VOSviewer to map co-citation networks and identify knowledge gaps. Apply PRISMA guidelines for systematic reviews, filtering studies by methodological quality (e.g., SYRCLE’s risk-of-bias tool). Highlight studies with validated synthetic protocols or reproducible bioactivity data .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。